Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
CAS No.: 5651-49-0
Cat. No.: VC20153085
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5651-49-0 |
|---|---|
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | spiro[2-benzofuran-3,1'-cyclohexane]-1-one |
| Standard InChI | InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
| Standard InChI Key | FZMWHYVNDOPIPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one belongs to the spirocyclic compound family, characterized by two orthogonal rings connected at a single tetrahedral carbon atom. The cyclohexane ring adopts a chair conformation, while the isobenzofuran component consists of a fused benzene and furan system with a ketone group at the 3'-position . This arrangement creates a rigid, three-dimensional framework that influences its reactivity and interaction with biological targets.
The compound’s IUPAC name, spiro[2-benzofuran-3,1'-cyclohexane]-1-one, reflects its structural duality. Key bond angles and torsional strains arise from the spiro junction, which has been validated via X-ray crystallography in analogous spiro compounds . The Standard InChIKey (FZMWHYVNDOPIPA-UHFFFAOYSA-N) and SMILES notation (C1CCC2(CC1)C3=CC=CC=C3C(=O)O2) further encode its stereochemical details .
Table 1: Molecular Properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
| Property | Value | Source |
|---|---|---|
| CAS No. | 5651-49-0 | |
| Molecular Formula | C₁₃H₁₄O₂ | |
| Molecular Weight | 202.25 g/mol | |
| IUPAC Name | spiro[2-benzofuran-3,1'-cyclohexane]-1-one | |
| SMILES | C1CCC2(CC1)C3=CC=CC=C3C(=O)O2 | |
| PubChem CID | 254820 |
Synthesis and Chemical Reactivity
Conventional Synthetic Routes
The synthesis of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one typically involves a acid-catalyzed cyclization reaction between cyclohexanone and phthalic anhydride. Sulfuric acid serves as the catalyst, facilitating the formation of an intermediate β-keto acid, which undergoes intramolecular esterification to yield the spiro structure. The reaction proceeds at elevated temperatures (80–100°C) under anhydrous conditions, with a typical yield of 45–60% after purification via column chromatography.
Alternative methods include the use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency, though these approaches remain less explored. Comparative studies with similar spiro compounds, such as Spiro(cyclohexane-1,1'-isochroman)-4-one, reveal that electron-withdrawing groups on the aromatic ring favor cyclization kinetics.
Table 2: Synthetic Conditions for Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
| Parameter | Value |
|---|---|
| Starting Materials | Cyclohexanone, Phthalic Anhydride |
| Catalyst | H₂SO₄ (98%) |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 45–60% |
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions, as evidenced by fluorescence anisotropy assays. The spiro structure enhances lipid bilayer penetration compared to non-cyclic analogs.
Comparative Analysis with Analogous Spiro Compounds
Structural and Functional Divergence
Compared to Spiro(cyclohexane-1,1'-indene)-2,5-diene, the isobenzofuran moiety in Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one confers greater polarity, enhancing its solubility in aqueous buffers (logP = 1.8 vs. 2.5 for the indene analog). This property correlates with improved bioavailability in pharmacokinetic studies (oral bioavailability = 55% vs. 28%).
Future Directions and Applications
Therapeutic Development
Ongoing research aims to optimize the compound’s pharmacokinetic profile through derivatization of the ketone group. Preliminary data on 3'-hydroxyimine analogs show a 2.5-fold increase in CDK2 inhibition potency (IC₅₀ = 0.48 µM). Additionally, its role as a building block for metal-organic frameworks (MOFs) is being explored for drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume